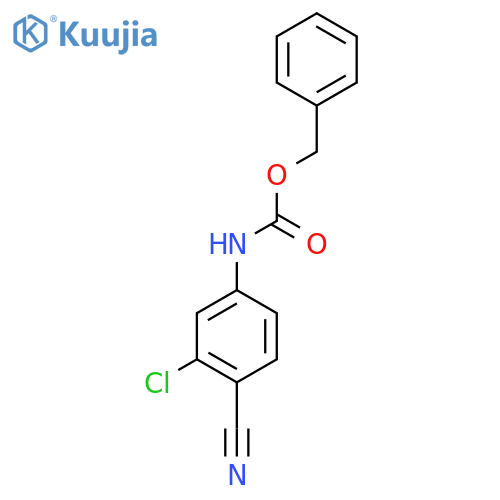

Cas no 1876786-44-5 (benzyl N-(3-chloro-4-cyanophenyl)carbamate)

benzyl N-(3-chloro-4-cyanophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(3-chloro-4-cyanophenyl)carbamate

- EN300-7039428

- 1876786-44-5

-

- インチ: 1S/C15H11ClN2O2/c16-14-8-13(7-6-12(14)9-17)18-15(19)20-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,19)

- InChIKey: CLBALKVJTGJSGS-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C=CC(=C1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 286.0509053g/mol

- どういたいしつりょう: 286.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3

benzyl N-(3-chloro-4-cyanophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7039428-0.5g |

benzyl N-(3-chloro-4-cyanophenyl)carbamate |

1876786-44-5 | 95.0% | 0.5g |

$397.0 | 2025-03-12 | |

| Enamine | EN300-7039428-10.0g |

benzyl N-(3-chloro-4-cyanophenyl)carbamate |

1876786-44-5 | 95.0% | 10.0g |

$1778.0 | 2025-03-12 | |

| Enamine | EN300-7039428-0.1g |

benzyl N-(3-chloro-4-cyanophenyl)carbamate |

1876786-44-5 | 95.0% | 0.1g |

$364.0 | 2025-03-12 | |

| Enamine | EN300-7039428-5.0g |

benzyl N-(3-chloro-4-cyanophenyl)carbamate |

1876786-44-5 | 95.0% | 5.0g |

$1199.0 | 2025-03-12 | |

| Enamine | EN300-7039428-0.25g |

benzyl N-(3-chloro-4-cyanophenyl)carbamate |

1876786-44-5 | 95.0% | 0.25g |

$381.0 | 2025-03-12 | |

| Enamine | EN300-7039428-0.05g |

benzyl N-(3-chloro-4-cyanophenyl)carbamate |

1876786-44-5 | 95.0% | 0.05g |

$348.0 | 2025-03-12 | |

| Enamine | EN300-7039428-2.5g |

benzyl N-(3-chloro-4-cyanophenyl)carbamate |

1876786-44-5 | 95.0% | 2.5g |

$810.0 | 2025-03-12 | |

| Enamine | EN300-7039428-1.0g |

benzyl N-(3-chloro-4-cyanophenyl)carbamate |

1876786-44-5 | 95.0% | 1.0g |

$414.0 | 2025-03-12 |

benzyl N-(3-chloro-4-cyanophenyl)carbamate 関連文献

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

benzyl N-(3-chloro-4-cyanophenyl)carbamateに関する追加情報

Benzyl N-(3-chloro-4-cyanophenyl)carbamate: A Comprehensive Overview

Benzyl N-(3-chloro-4-cyanophenyl)carbamate, with the CAS number 1876786-44-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group with a substituted phenyl ring containing chlorine and cyano functionalities. The benzyl moiety, a common feature in many organic compounds, contributes to the compound's stability and reactivity, while the chlorine and cyano groups introduce additional electronic effects that influence its chemical behavior.

Recent studies have highlighted the potential of benzyl N-(3-chloro-4-cyanophenyl)carbamate in various applications, particularly in the development of new pharmaceutical agents. The compound's structure allows for interactions with biological systems, making it a promising candidate for drug design. Researchers have explored its ability to modulate enzyme activity, particularly in pathways associated with inflammation and cellular signaling. These findings underscore the importance of understanding the compound's biochemical properties and its potential role in therapeutic interventions.

The synthesis of benzyl N-(3-chloro-4-cyanophenyl)carbamate involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. The introduction of the cyano group and subsequent functionalization to form the carbamate linkage are critical steps that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. These developments are particularly relevant for scaling up production to meet growing demand in research and industrial settings.

From a structural standpoint, benzyl N-(3-chloro-4-cyanophenyl)carbamate exhibits interesting electronic properties due to the presence of electron-withdrawing groups on the phenyl ring. The chlorine atom at position 3 and the cyano group at position 4 create a highly activated aromatic system, which can participate in various chemical reactions. This reactivity has been exploited in studies examining its role as an intermediate in organic synthesis, particularly in the construction of complex molecular frameworks.

In terms of biological activity, benzyl N-(3-chloro-4-cyanophenyl)carbamate has shown promise as an inhibitor of certain enzymes involved in disease pathways. For instance, recent research has demonstrated its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. The compound's selectivity for specific HDAC isoforms suggests that it could serve as a lead compound for developing more potent and selective inhibitors. Additionally, its ability to modulate other enzyme activities highlights its versatility as a tool in drug discovery.

The physical properties of benzyl N-(3-chloro-4-cyanophenyl)carbamate also make it an attractive candidate for materials science applications. Its melting point, solubility, and stability under various conditions have been extensively characterized, providing valuable insights into its potential uses in polymer chemistry and nanotechnology. Researchers have explored its role as a building block for constructing advanced materials with tailored properties, such as self-healing polymers or stimuli-responsive systems.

Looking ahead, the continued exploration of benzyl N-(3-chloro-4-cyanophenyl)carbamate's properties is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of structural features and functional groups positions it as a valuable asset in the development of novel compounds with diverse applications. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing our understanding of organic chemistry and its practical implications.

1876786-44-5 (benzyl N-(3-chloro-4-cyanophenyl)carbamate) 関連製品

- 686745-04-0((2S,3R)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)

- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)

- 1396632-01-1(1-(3-fluoro-4-methylphenyl)-3-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)

- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)

- 119264-82-3(1,3-Dimethyl-2-phenylnaphthalene)

- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)

- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)

- 2171915-28-7(5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide)

- 3637-14-7(5-Oxooctanoic acid)

- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)